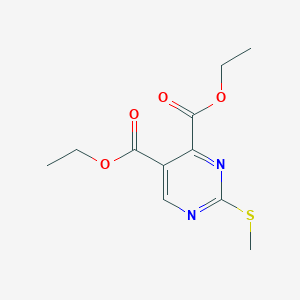
4,6-Dichloronicotinoyl chloride
Overview
Description
4,6-Dichloronicotinoyl chloride is a chemical compound with the molecular formula C6H2Cl3NO . It is used in various chemical reactions and is often stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of 4,6-Dichloronicotinoyl chloride can be achieved through several methods. One method involves the reaction of 4,6-dichloronicotinic acid with thionyl chloride, which is heated at reflux for 2 hours . Another method involves the reaction of 4,6-dichloronicotinic acid with oxalyl dichloride in dichloromethane at 0 - 20℃ for 3 hours .Molecular Structure Analysis
The molecular structure of 4,6-Dichloronicotinoyl chloride consists of 6 carbon atoms, 2 hydrogen atoms, 3 chlorine atoms, and 1 nitrogen and oxygen atom each . The average mass of the molecule is 210.445 Da .Chemical Reactions Analysis
4,6-Dichloronicotinoyl chloride can participate in various chemical reactions. For instance, it can react with thionyl chloride or oxalyl dichloride under specific conditions to form different compounds .Scientific Research Applications
Agriculture: Enhancing Crop Protection
4,6-Dichloronicotinoyl chloride: is utilized in the development of advanced agrochemicals. Its role in synthesizing compounds with pesticidal properties is significant. These compounds can selectively target pests while minimizing environmental impact. The research in this domain explores the synthesis of safer, more effective pesticides that contribute to sustainable agriculture practices .
Pharmaceuticals: Drug Synthesis and Development
In pharmaceutical research, 4,6-Dichloronicotinoyl chloride serves as a key intermediate for the synthesis of various drugs. Its reactivity allows for the creation of complex molecules that can be used in the treatment of diseases. Researchers are investigating its use in the synthesis of novel therapeutic agents, particularly in the realm of anti-inflammatory and analgesic medications .
Material Science: Advanced Material Fabrication
The compound is instrumental in material science for creating polymers and coatings with specific properties. Its inclusion in the synthesis of materials with desired thermal and electrical conductivities is under study. This has implications for the production of innovative materials for electronics and other industrial applications .
Chemical Synthesis: Building Block for Complex Molecules
4,6-Dichloronicotinoyl chloride: is a versatile reagent in chemical synthesis, acting as a building block for complex organic molecules. Its chlorinated pyridine ring is a reactive site that can undergo various transformations, enabling the construction of diverse molecular architectures for research and industrial use .
Environmental Science: Pollution Remediation
Research is being conducted on the use of 4,6-Dichloronicotinoyl chloride in environmental science, particularly in the remediation of pollutants. Its potential to participate in reactions that break down harmful chemicals makes it a candidate for creating more environmentally friendly processes for pollution control .
Biochemistry: Molecular Probes and Biomarkers
In biochemistry, 4,6-Dichloronicotinoyl chloride is explored for its potential to act as a molecular probe. It can be used to tag biological molecules, aiding in the study of biochemical pathways and processes. Its application in the development of biomarkers for disease detection is also a promising area of research .
Safety and Hazards
properties
IUPAC Name |
4,6-dichloropyridine-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl3NO/c7-4-1-5(8)10-2-3(4)6(9)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHLHNLZULRWKJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)C(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dichloronicotinoyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[(Methylsulfanyl)methyl]benzonitrile](/img/structure/B179299.png)


![1H-Pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B179310.png)





![2-[(6-Chloro-3-pyridazinyl)thio]ethanol](/img/structure/B179326.png)
![Thiazolo[5,4-b]pyridine-6-carboxylic acid](/img/structure/B179327.png)
